Methyldopa

Catalog No.
S535194
CAS No.
555-30-6
M.F
C10H13NO4
M. Wt
211.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyldopa

CAS Number

555-30-6

Product Name

Methyldopa

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

InChI

InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15)/t10-/m0/s1

InChI Key

CJCSPKMFHVPWAR-JTQLQIEISA-N

SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N

Solubility

1 to 10 mg/mL at 73° F (NTP, 1992)
10000 mg/L (at 25 °C)
0.05 M
In water @ 25 °C: about 10 mg/ml; practically insol in common org solvents; sol in dil mineral acids
Soluble in isopropanol, ethanol, and water.
10mg/mL at 25 °C
>31.7 [ug/mL]

Synonyms

Aldomet, alpha Methyl L Dopa, alpha Methyldopa, alpha-Methyl-L-Dopa, alpha-Methyldopa, Alphamethyldopa, Apo Methyldopa, Apo-Methyldopa, Dopamet, Dopegit, Dopegyt, Dopergit, Hydopa, Meldopa, Methyldopa, Methyldopate, Nu Medopa, Nu-Medopa, Sembrina

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)[O-])[NH3+]

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)[O-])[NH3+]

Description

The exact mass of the compound Methyldopa is 211.0845 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 10 mg/ml at 73° f (ntp, 1992)10000 mg/l (at 25 °c)0.05 min water @ 25 °c: about 10 mg/ml; practically insol in common org solvents; sol in dil mineral acidssoluble in isopropanol, ethanol, and water.10mg/ml at 25 °c>31.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760080. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Catecholamines - Dihydroxyphenylalanine. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding the Mechanism of Action in Hypertension

Despite widespread clinical use, the exact way Methyldopa lowers blood pressure remains under investigation. Scientific research suggests it might act centrally in the brainstem, reducing sympathetic nervous system activity, which in turn relaxes blood vessels and lowers blood pressure [1]. Research is ongoing to elucidate the specific pathways involved in this central effect.

Source

[1] Effectiveness and Safety of Clonidine Compared to Methyldopa in the Treatment of Pregnancy-Induced Hypertension. Hypertension. 2010 )

Potential Benefits Beyond Blood Pressure Control

Scientific research is exploring the possibility of using Methyldopa for other conditions. Some studies suggest it might have a role in:

  • Preeclampsia: A pregnancy complication characterized by high blood pressure. Research suggests Methyldopa might be a safe and effective first-line treatment for preeclampsia, but more studies are needed to confirm its efficacy and safety profile in early pregnancy [2].

Source

[2] Pregnancy Outcome After First Trimester Use of Methyldopa. Hypertension. 2018 American Heart Association Journals:

  • Neurological disorders: Early scientific research suggests Methyldopa might have neuroprotective effects. Studies are investigating its potential role in conditions like Parkinson's disease and Alzheimer's disease, but more research is needed to determine its effectiveness for these applications [3, 4].

Source

[3] Methyldopa Attenuates Neuroinflammation and Protects against Dopaminergic Neurodegeneration in the MPTP Mouse Model of Parkinson's Disease. Experimental Neurology. 2010 ScienceDirect:

Source

[4] Methyldopa Attenuates beta-Amyloid-Induced Memory Decline and Neurodegeneration in APPswe/PS1dE9 Mice. Molecular Neurobiology. 2011 )

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Methyl dopa appears as colorless or almost colorless crystals or white to yellowish-white fine powder. Almost tasteless. In the sesquihydrate form. pH (saturated aqueous solution) about 5.0. (NTP, 1992)
Solid

Color/Form

Minute, anhyd crystals from methanol
WHITE TO YELLOWISH WHITE, FINE POWDER, WHICH MAY CONTAIN FRIABLE LUMPS

XLogP3

-1.9

Exact Mass

211.0845

LogP

-1.7
-1.79

Odor

ODORLESS

Appearance

Solid powder

Melting Point

572 °F approximately (decomposes) (NTP, 1992)
300 dec °C
300°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M4R0H12F6M

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use in the treatment of hypertension.
FDA Label

Livertox Summary

Methyldopa (alpha-methyldopa or α-methyldopa) is a centrally active sympatholytic agent that has been used for more than 50 years for the treatment of hypertension. Methyldopa has been clearly linked to instances of acute and chronic liver injury that can be severe and even fatal.

Drug Classes

Antihypertensive Agents

Therapeutic Uses

Adrenergic alpha-Agonists; Antihypertensive Agents; Sympatholytics
Methyldopa is indicated in the treatment of moderate to severe hypertension, including that complicated by renal disease. /Included in US product labeling/
Methyldopa is an effective antihypertensive agent when given in conjunction with a diuretic.
THE USUAL INITIAL DOSE OF METHYLDOPA IS 250 MG TWICE DAILY, AND THERE APPEARS TO BE LITTLE ADDNL EFFECT WITH DOSES OVER 2 G.
MECHANISM & ACTIONS OF ALPHA METHYLDOPA & ANTIHYPERTENSIVE TREATMENT ARE DISCUSSED.
IN THE TREATMENT OF CARCINOID TUMOR /PRC: FORMER USE/

Pharmacology

Methyldopa is an aromatic-amino-acid decarboxylase inhibitor in animals and in man. Only methyldopa, the L-isomer of alpha-methyldopa, has the ability to inhibit dopa decarboxylase and to deplete animal tissues of norepinephrine. In man the antihypertensive activity appears to be due solely to the L-isomer. About twice the dose of the racemate (DL-alpha-methyldopa) is required for equal antihypertensive effect. Methyldopa has no direct effect on cardiac function and usually does not reduce glomerular filtration rate, renal blood flow, or filtration fraction. Cardiac output usually is maintained without cardiac acceleration. In some patients the heart rate is slowed. Normal or elevated plasma renin activity may decrease in the course of methyldopa therapy. Methyldopa reduces both supine and standing blood pressure. Methyldopa usually produces highly effective lowering of the supine pressure with infrequent symptomatic postural hypotension. Exercise hypotension and diurnal blood pressure variations rarely occur.
Methyldopa is a phenylalanine derivative and an aromatic amino acid decarboxylase inhibitor with antihypertensive activity. Methyldopa is a prodrug and is metabolized in the central nervous system. The antihypertensive action of methyldopa seems to be attributable to its conversion into alpha-methylnorepinephrine, which is a potent alpha-2 adrenergic agonist that binds to and stimulates potent central inhibitory alpha-2 adrenergic receptors. This results in a decrease in sympathetic outflow and decreased blood pressure.

MeSH Pharmacological Classification

Sympatholytics

ATC Code

C - Cardiovascular system
C02 - Antihypertensives
C02A - Antiadrenergic agents, centrally acting
C02AB - Methyldopa
C02AB01 - Methyldopa (levorotatory)

Mechanism of Action

Although the mechanism of action has yet to be conclusively demonstrated, the resultant hypotensive effect is most likely due to the drug's action on the CNS. Methyldopa is converted into the metabolite, alpha-methylnorepinephrine, in the CNS, where it stimulates the central inhibitory alpha-adrenergic receptors, leading to a reduction in sympathetic tone, total peripheral resistance, and blood pressure. Reduction in plasma renin activity, as well as the inhibition of both central and peripheral norepinephrine and serotonine production may also contribute to the drug's antihypertensive effect, although this is not a major mechanism of action. This is done through the inhibition of the decarboxylation of dihydroxyphenylalanine (dopa)—the precursor of norepinephrine—and of 5-hydroxytryptophan (5-HTP)—the precursor of serotonin—in the CNS and in most peripheral tissues.
METHYLDOPA...HAS HYPOTENSIVE ACTION INDEPENDENT OF ITS ANTIADRENERGIC ACTIONS; THIS IS PROBABLY PARTLY CENTRAL DEPRESSANT ACTION @ VASOMOTOR CENTER & PARTLY PERIPHERAL ACTION OF UNKNOWN MECHANISM.
... Alpha-methylnorepinephrine acts in the brain to inhibit adrenergic neuronal outflow from the brainstem, and this central effect is principally responsible for its antihypertensive action.
IN CONSCIOUS RENAL HYPERTENSIVE RATS ALPHA-METHYLDOPA PRODUCED A LONG-LASTING FALL IN BLOOD PRESSURE WHICH WAS PARTIALLY ATTENUATED BY PRETREATMENT WITH NALTREXONE (5 MG/KG SC). PRETREATMENT WITH ANTISERUM TO BETA-ENDORPHIN APPLIED LOCALLY, ALSO BLOCKED THE DEPRESSOR RESPONSE. THESE RESULTS SUGGEST THAT THE FALL IN BLOOD PRESSURE OBSERVED AFTER ALPHA-METHYLDOPA AND ITS ACTIVE METABOLITE ALPHA-METHYLNORADRENALINE INVOLVES A BETA-ENDORPHIN LIKE PEPTIDE; A POSSIBLE SITE OF ACTION IS THE NUCLEUS TRACTUS SOLITARII.
A REVIEW ON THE MECHANISM OF ACTION.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Health Hazard

Health Hazard

Other CAS

555-30-6
41372-08-1

Associated Chemicals

Methyldopa sesquihydrate;41372-08-1

Wikipedia

Methyldopa
Methyldopa sesquihydrate

Drug Warnings

Methyldopa should be used with caution in patients with a history of previous liver disease or dysfunction and is not recommended for use in patients with pheochromocytoma. Methyldopa is contraindicated in patients with active hepatic disease, such as acute hepatitis and active cirrhosis, and in patients in whom previous methyldopa therapy was associated with liver abnormalities or direct Coombs' positive hemolytic anemia. Methyldopa is contraindicated in patients receiving monoamine oxidase (MAO) inhibitors.
Patients who are receiving methyldopa and who undergo dialysis may occasionally become hypertensive after the dialysis, since the drug is dialyzable.
Positive direct antiglobulin (Coombs') test results have been reported in about 10-20% of patients receiving methyldopa, usually after 6-12 months of therapy. This phenomenon is dose related, with the lowest incidence in patients receiving 1 g or less of methyldopa daily. In most patients, a postive Coombs' test associated with mehtyldopa therapy is not clinically important. Reversal of the positive Coombs' test occurs within weeks to months after discontinuance of the drug and usually becomes negative within 6 months. Hemolytic anemia has only rarely occurred, although 2 deaths have been reported in patients with methyldopa-induced hemolytic anemia. If anemia or a positive Coombs' test occurs, appropriate laboratory studies should be performed to determine if hemolysis is present; if there is evidence of hemolytic anemia, the drug should be discontinued. Discontinuance of the drug alone or initiation of corticosteroid therapy has produced remission of methyldopa-induced hemolytic anemia.
Nasal congestion occurs commonly in patients receiving methyldopa. Decreased libido and impotence frequently occur in males during therapy with the drug.
For more Drug Warnings (Complete) data for METHYLDOPA (16 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life of methyldopa is 105 minutes. Following intravenous injection, the plasma half-life of methyldopa ranges from 90 to 127 minutes.
The drug is ... eliminated with a half-life of about 2 hr. ... The half-life of methyldopa is prolonged to 4-6 hr in patients with renal failure.
DISAPPEARANCE OF THE DRUG FROM PLASMA AFTER IV ADMIN IS BIPHASIC, & THE TERMINAL HALF-TIME OF ELIMINATION FROM PLASMA IS ABOUT 2 HOURS. RENAL EXCRETION ACCOUNTS FOR ABOUT TWO THIRDS OF THE CLEARANCE OF DRUG FROM PLASMA.
IN PT WITH SEVERELY IMPAIRED RENAL FUNCTION, ONLY ABOUT 50% OF DRUG IS EXCRETED DURING EARLY PHASE (T/2= 3 1/2 HR), & SOME ACCUMULATION CAN OCCUR DURING CHRONIC ADMIN... BOTH TOTAL QUANTITY ABSORBED & DISTRIBUTION OF METABOLITES IN URINE CAN VARY CONSIDERABLY IN DIFFERENT INDIVIDUALS & IN SAME PT FROM DAY TO DAY.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Pfister, Stein, US patent 2,868,818 (1959 to Merck & Co). Resolution: Jones et al, US patent 3,158,648 (1964 to Merck & Co); Compare Slates et al, J Org Chem 29, 1424 (1964). ... Synth from asymmetric intermediates: Reinhold et al, J Org Chem 33, 1209 (1968).
The product of the reaction of 3,4-dimethoxyphenylacetonitrile with sodium ethoxide is hydrolyzed with acid to give 3,4-dimethoxyphenylacetone. This is reacted with ammonium carbonate and potassium cyanide to form a substituted hydantoin intermediate which, on alkaline hydrolysis, yields racemic methyldopa. The acetylated form of this racemate is resolved using (-)-alpha-methylbenzylamine. The isolated acetylated (-)-methyldopate salt is deacetylated with base and treated with mineral acid to liberate (-)-methyldopa. US Pat 2,868,818

General Manufacturing Information

L-Tyrosine, 3-hydroxy-.alpha.-methyl-: INACTIVE

Analytic Laboratory Methods

METHYLDOPA WAS CHROMATOGRAPHED ON THIN-LAYER PLATES USING DIPHENYLAMINE AS A DETECTOR. SAMPLE WAS PLACED ON SILICA GEL 60F 254 THIN-LAYER PLATES & CHROMATOGRAPHED, IF POSSIBLE WITH AN ACIDIC MOBILE PHASE.
SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF METHYLDOPA IS DESCRIBED IN WHICH IT FORMS COLORED COMPLEX WITH CHLORANIL @ PH 9 WITH MAX ABSORPTION @ 358 NM.

Clinical Laboratory Methods

A METHOD IS DESCRIBED USING REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY & ELECTROCHEMICAL DETECTION FOR DETERMINATION OF MULTIPLE CATECHOLAMINES & THEIR CATECHOL METABOLITES IN PLASMA OR BRAIN TISSUE. ION-PAIRING CHROMATOGRAPHY WITH HNO3 OR TCA AS THE MOBILE PHASE PERMITTED SEPARATION & QUANTITATION OF ALPHA-METHYLDOPA.
A GAS CHROMATOGRAPHIC-MASS SPECTROMETRIC METHOD FOR DETERMINATION OF ALPHA-METHYLDOPA IN BLOOD & URINE INVOLVES STABLE ISOTOPE DILUTION USING ALPHA-TRIDEUTERIO-METHYLDOPA AS INTERNAL STD. REVERSE PHASE CHROMATOGRAPHY ON SMALL COLUMNS OF LIPIDEX 5000 IS USED TO REMOVE LIPIDS FROM PLASMA EXTRACTS & FOR PURIFICATION OF URINE SAMPLES PRIOR TO THEIR DERIVATIZATION.

Storage Conditions

Methyldopa oral suspension should be stored in tight, light-resistant containers at a temperature less than 26 °C and protected from freezing. Methyldopa tablets should be stored in well-closed containers at a temperature less than 40 °C, preferably at 15-30 °C.

Interactions

LEVODOPA...REPORTED TO AUGMENT ANTIHYPERTENSIVE EFFECT OF METHYLDOPA IN MAN.
ACUTE HYPOTENSIVE EFFECT OF METHYLDOPA HAS BEEN REPORTED TO BE ABOLISHED BY PRETREATMENT WITH RESERPINE, IMIPRAMINE, & INTRAVENTRICULAR 6-HYDROXYDOPAMINE, & TO BE ENHANCED BY MONOAMINE OXIDASE INHIBITOR TRANYLCYPROMINE. HYPOTENSION...BLOCKED BY INTRAVENTRICULAR ADMIN OF SMALL DOSE OF PHENTOLAMINE...
METHYLDOPA...REPORTED TO AUGMENT AMPHETAMINE-INDUCED HYPERACTIVITY IN MICE...
PHENOBARBITAL REPORTEDLY MAY INDUCE METABOLISM OF METHYLDOPA WHEN THESE AGENTS ARE ADMIN CONCURRENTLY. ... RELATED DRUGS--OTHER BARBITURATES WOULD BE EXPECTED TO ACT SIMILARLY TO PHENOBARBITAL.
For more Interactions (Complete) data for METHYLDOPA (18 total), please visit the HSDB record page.

Stability Shelf Life

RELATIVELY STABLE IN BOTH LIGHT & AIR
Methyldopa is decomposed by oxidizing agents.

Dates

Modify: 2023-08-15
1: Chien YH, Chen PW, Lee NC, Hsieh WS, Chiu PC, Hwu WL, Tsai FJ, Lin SP, Chu SY, Jong YJ, Chao MC. 3-O-methyldopa levels in newborns: Result of newborn screening for aromatic l-amino-acid decarboxylase deficiency. Mol Genet Metab. 2016 May 16. pii: S1096-7192(16)30086-5. doi: 10.1016/j.ymgme.2016.05.011. [Epub ahead of print] PubMed PMID: 27216367.

Explore Compound Types